molecular formula C22H18N2O2S B12875868 2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene

2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene

Cat. No.: B12875868
M. Wt: 374.5 g/mol
InChI Key: KBTIDPIDQGWKFD-QZTJIDSGSA-N
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Description

2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is a chiral compound that features a thiophene core substituted with two oxazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene typically involves the reaction of thiophene-2,5-dicarboxylic acid with enantiopure amino alcohols. The process includes the formation of oxazoline rings through cyclization reactions. Common reagents used in this synthesis include phosphorus pentasulfide (P4S10) and various catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Uses reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Employs halogenating agents or nucleophiles under various conditions.

Major Products

The major products formed from these reactions include thiophene oxides, reduced thiophene derivatives, and substituted thiophenes, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 2,5-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene involves its interaction with molecular targets through its chiral oxazoline rings. These interactions can influence various biochemical pathways, making it a valuable compound in asymmetric synthesis and catalysis .

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

(4S)-4-phenyl-2-[5-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]thiophen-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H18N2O2S/c1-3-7-15(8-4-1)17-13-25-21(23-17)19-11-12-20(27-19)22-24-18(14-26-22)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2/t17-,18-/m1/s1

InChI Key

KBTIDPIDQGWKFD-QZTJIDSGSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=C(S2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C(N=C(O1)C2=CC=C(S2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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